molecular formula C16H13N3O2S B10804479 N-(Benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

N-(Benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B10804479
M. Wt: 311.4 g/mol
InChI Key: KQTPVSPZJKYFRC-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused bicyclic core comprising a cyclopentane ring, a thieno[2,3-d]pyrimidine moiety, and a benzodioxol substituent. This structure combines electron-rich aromatic systems with a rigid bicyclic framework, making it a candidate for targeting enzymes or receptors requiring planar aromatic interactions.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine

InChI

InChI=1S/C16H13N3O2S/c1-2-10-13(3-1)22-16-14(10)15(17-7-18-16)19-9-4-5-11-12(6-9)21-8-20-11/h4-7H,1-3,8H2,(H,17,18,19)

InChI Key

KQTPVSPZJKYFRC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Biological Activity

N-(Benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound often involves multi-step reactions that include the formation of the thieno[2,3-d]pyrimidine core and the introduction of the benzo[d][1,3]dioxole moiety. Various methods have been explored to optimize yields and purity.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising results in inhibiting cancer cell proliferation.

Case Study:
In a study evaluating similar benzodioxole derivatives, compounds were tested against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast) cells. The IC50 values for certain compounds were reported as follows:

  • HepG2: 2.38 µM
  • HCT116: 1.54 µM
  • MCF7: 4.52 µM

These values indicate a strong anticancer potential when compared to the standard drug doxorubicin (IC50 values of 7.46 µM for HepG2) .

The anticancer activity is believed to be mediated through several mechanisms:

  • EGFR Inhibition: Compounds may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Induction of Apoptosis: Studies using annexin V-FITC assays indicated that treatment with these compounds led to increased apoptosis in cancer cells.
  • Cell Cycle Arrest: Flow cytometry analysis revealed that certain derivatives caused cell cycle arrest at the G2/M phase, suggesting a mechanism that disrupts normal cell division .

Anti-inflammatory Activity

Compounds similar to this compound have also been evaluated for anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a key mechanism through which these compounds exert their effects.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on their structural features:

  • Substituents on the benzodioxole ring can significantly influence potency.
  • The presence of specific functional groups has been correlated with enhanced activity against various biological targets.

Data Summary

Compound NameIC50 (µM) HepG2IC50 (µM) HCT116IC50 (µM) MCF7Mechanism of Action
N-(Benzo[d][1,3]dioxol-5-yl)-6,7-dihydro...2.381.544.52EGFR inhibition, apoptosis induction
Doxorubicin7.468.294.56DNA intercalation

Comparison with Similar Compounds

Benzodioxol Modifications

  • Target Compound : Direct benzodioxol attachment via an amine linkage optimizes electronic effects (electron donation from oxygen atoms) and metabolic stability.
  • Analog (): N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine features a benzodioxol-ethyl chain, increasing hydrophobicity (logP ~3.5 inferred from molecular mass 353.44) and flexibility, which may enhance tissue penetration but reduce target binding specificity .

Methyl and Halogen Substituents

  • Analog (): Compound 10 (N,N-dimethyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine) includes a methylthio group (-SCH3), which is metabolically labile (susceptible to oxidation) but improves lipophilicity. The dimethylamino group enhances solubility in polar solvents, as evidenced by its 70% synthetic yield and NMR-confirmed structure .
  • Analog () : 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine replaces the benzodioxol group with a chlorine atom, significantly altering electronic properties (electron-withdrawing effect) and reducing molecular weight (286.37 vs. ~353 in the target compound) .

Functional Group Additions

  • Analog (): Methyl 4-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate introduces a sulfanyl-acetyl-amino benzoate group, increasing polarity (amide and ester functionalities) and likely improving aqueous solubility. However, the ester group may render it prone to hydrolysis in vivo .

Research Implications and Trends

  • Bioactivity : Compounds with benzodioxol groups () are often explored for CNS activity due to their ability to cross the blood-brain barrier. The target compound’s rigid structure may favor kinase inhibition, similar to pyrrolo-pyrimidine analogs in .
  • Synthetic Accessibility : Higher yields in compounds (70% for Compound 10) suggest that alkylation reactions with sodium hydride/iodomethane are efficient for N-functionalization, a strategy applicable to the target compound .
  • Metabolic Stability : The benzodioxol group in the target compound may resist oxidative metabolism better than methylthio () or ester () substituents .

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